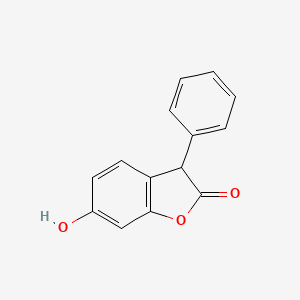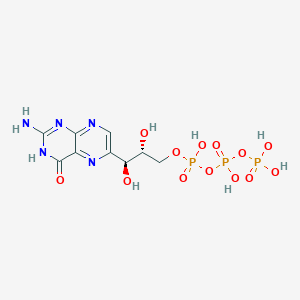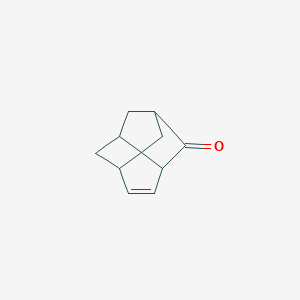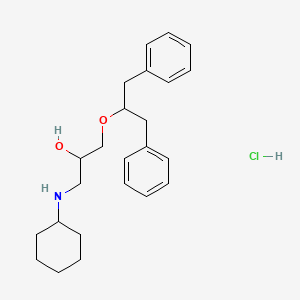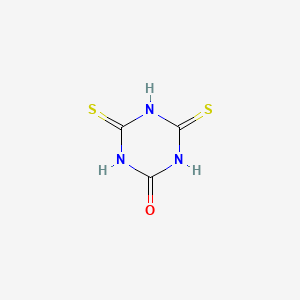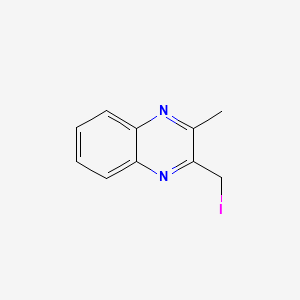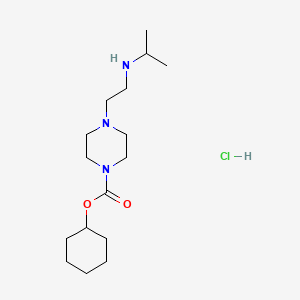![molecular formula C29H48O2 B14694555 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one CAS No. 33487-95-5](/img/structure/B14694555.png)
5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves multiple steps, including cyclization, methylation, and functional group transformations. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one has various applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine
- 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3H-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one
Uniqueness
5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one stands out due to its unique combination of functional groups and ring systems, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
33487-95-5 |
|---|---|
Molekularformel |
C29H48O2 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
2,12,16-trimethyl-15-(6-methylheptan-2-yl)-7-methylidene-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C29H48O2/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)31-26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-20,22-25H,4,8-18H2,1-3,5-7H3 |
InChI-Schlüssel |
JUFQNJYNEKZFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)OC4=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


